- Enantioseparation of the esters of α-N-acetylamino acids by lipase in ionic liquidEnantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acidsEnantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acids, Chirality, 2005, 43(4), 771-8

Cas no 97-69-8 ((2S)-2-acetamidopropanoic acid)

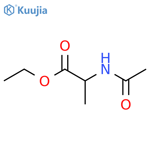

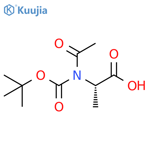

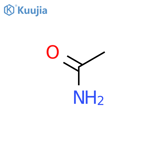

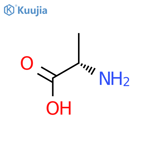

97-69-8 structure

Produktname:(2S)-2-acetamidopropanoic acid

(2S)-2-acetamidopropanoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- N-Acetyl-L-alanine

- N-ALPHA-ACETYL-L-ALANINE

- N-ACETYL-L-A-ALANINE

- N-ACETYL-L-ALA

- H-ACETYL-ALA-OH

- ACETYL-L-ALANINE

- AC-ALA-OH

- AC-ALANINE

- 2-Acetylaminopropionic acid

- N-Acetyl-DL-alanine

- 2-Acetamidopropanoic acid

- N-ACETYLALANINE

- Acetylalanine

- N-Acetyl-S-alanine

- 2-Acetamidopropionic acid

- L-N-Acetylalanine

- (2S)-2-acetamidopropanoic acid

- Alanine, N-acetyl-

- L-Alanine, N-acetyl-

- N-Acetyl-L-alpha-alanine

- (S)-2-acetamidopropanoic acid

- 26C4VY6Z0M

- (S)-2-Acetamidopropionic Acid

- KTHDTJVBEPMMGL-VKHMYHEASA-N

- (S)-2-(acetylamino)propanoic acid

- Sudismase

- Sudismase [INN]

- Alanine, N-acetyl-, L-

- L-Alanine, N-acetyl- (9CI)

- Ala

- Alanine, N-acetyl-, L- (6CI, 8CI)

- L

- N-Acetyl-L-alanine (ACI)

- (S)-(-)-N-Acetylalanine

- (S)-N-Acetylalanine

- N-Acetyl-(S)-alanine

- NSC 186892

- 97-69-8

- EN300-862647

- MFCD00063132

- 110294-55-8

- SCHEMBL330009

- DTXSID50861704

- AM81475

- CH3CONHCH(CH3)COOH

- (S)-2-Acetylamino-propionic acid

- s-(-)-n-acetylalanine

- FD21035

- Q27093502

- N-Acetyl-L-alanine, ~99%

- s3094

- CHEMBL1231115

- OZ9YA0932I

- DB02518

- AKOS010366966

- AS-19296

- CS-W004066

- N-Acetyl-L-.alpha.-alanine

- CHEBI:40992

- Z98655371

- UNII-26C4VY6Z0M

- UNII-OZ9YA0932I

- NS00015172

- (2S)-2-(Acetylamino)propanoic acid

- 139CB1C7-D3CD-42B2-AA12-D5B74EF36071

- n-acetyl alanine

- AYA

- N-Acetylsuperoxide dismutase (human clone pS 61-10 copper-zinc subunit protein moiety reduced)

- NSC-186892

- AC-19165

- HY-W004066

- AKOS015837738

- EINECS 202-602-0

- M03026

- Ac-Ala-OH,98%

- DTXCID201333814

- N-Acetyl-L-I+--alanine

- NN-acetylalanine

- 2-Acetamidopropionate

- 2-Penten-4-yne; Propenylacetylene;

- (S)-2-(Acetylamino)propanoate

-

- MDL: MFCD00063132

- Inchi: 1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1

- InChI-Schlüssel: KTHDTJVBEPMMGL-VKHMYHEASA-N

- Lächelt: [C@H](C)(C(=O)O)NC(=O)C

- BRN: 1722932

Berechnete Eigenschaften

- Genaue Masse: 131.05800

- Monoisotopenmasse: 131.058

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 9

- Anzahl drehbarer Bindungen: 2

- Komplexität: 132

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- XLogP3: -0.9

- Tautomerzahl: 2

- Topologische Polaroberfläche: 66.4

Experimentelle Eigenschaften

- Farbe/Form: Nicht verfügbar

- Dichte: 1.1700

- Schmelzpunkt: 125-126°C

- Siedepunkt: 369.7℃ at 760 mmHg

- Flammpunkt: 177.4±23.2 °C

- PSA: 66.40000

- LogP: -0.01350

- FEMA: 2440

- Löslichkeit: Nicht verfügbar

- Dampfdruck: 0.0±1.8 mmHg at 25°C

(2S)-2-acetamidopropanoic acid Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38-36

- Sicherheitshinweise: S26; S36

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:2-8°C

- Verpackungsgruppe:I; II; III

- Risikophrasen:R36/37/38

(2S)-2-acetamidopropanoic acid Zolldaten

- HS-CODE:2924199090

- Zolldaten:

China Zollkodex:

2924199090Übersicht:

Andere acyclische Amide (einschließlich acyclischer Carbamate)(einschließlich ihrer Derivate und Salze). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken

Zusammenfassung:

292499090. andere acyclische Amide (einschließlich acyclische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

(2S)-2-acetamidopropanoic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684979443-25g |

(2S)-2-acetamidopropanoic acid |

97-69-8 | 98%(HPLC) | 25g |

¥ 340.0 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003019-100g |

(2S)-2-acetamidopropanoic acid |

97-69-8 | 98% | 100g |

¥286 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N95690-5g |

Ac-Ala-OH |

97-69-8 | 5g |

¥38.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N95690-25g |

Ac-Ala-OH |

97-69-8 | 25g |

¥128.0 | 2021-09-08 | ||

| abcr | AB174229-25 g |

N-Acetyl-L-alanine; 95% |

97-69-8 | 25g |

€73.60 | 2022-06-11 | ||

| Enamine | EN300-862647-10g |

(2S)-2-acetamidopropanoic acid |

97-69-8 | 95% | 10g |

$32.0 | 2023-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800444-5g |

N-Acetyl-L-alanine |

97-69-8 | 98% | 5g |

¥44.00 | 2022-09-03 | |

| Enamine | EN300-862647-25.0g |

(2S)-2-acetamidopropanoic acid |

97-69-8 | 95.0% | 25.0g |

$38.0 | 2025-02-19 | |

| Enamine | EN300-862647-50.0g |

(2S)-2-acetamidopropanoic acid |

97-69-8 | 95.0% | 50.0g |

$51.0 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1046118-500g |

Ac-Ala-OH |

97-69-8 | 98% | 500g |

$190 | 2024-06-07 |

(2S)-2-acetamidopropanoic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Catalysts: Triacylglycerol lipase Solvents: Water , N-Ethylpyridinium trifluoroacetate ; 24 h, pH 7.5, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 25 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-(2,6-dimethylphenyl)-P,P-diphenylphosphinimyl]-1-(diphenylphosp… Solvents: Methanol ; 24 h, 10 atm, 40 °C

1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , (1S)-1,1′-Bis[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-2-[(1S)… Solvents: Methanol ; 24 h, 1 atm, 40 °C

1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-1-[(1S… Solvents: Methanol ; 24 h, 1 atm, 40 °C

1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , (1S)-1,1′-Bis[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-2-[(1S)… Solvents: Methanol ; 24 h, 1 atm, 40 °C

1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-1-[(1S… Solvents: Methanol ; 24 h, 1 atm, 40 °C

Referenz

- Chiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric HydrogenationChiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric HydrogenationChiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation, Organometallics, 2005, 24(20), 4824-4831

Synthetic Routes 3

Reaktionsbedingungen

1.1 -

1.2 Reagents: Chloroacetonitrile

1.3 -

1.2 Reagents: Chloroacetonitrile

1.3 -

Referenz

- Ribosomal Peptide Syntheses from Activated Substrates Reveal Rate Limitation by an Unexpected Step at the Peptidyl Site, Journal of the American Chemical Society, 2016, 138(48), 15587-15595

Synthetic Routes 4

Reaktionsbedingungen

1.1 Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… , 1,1′-[(1S)-3,3′-Bis(2-phenylethyl)[1,1′-binaphthalene]-2,2′-diyl]bis[1,1-dipheny… Solvents: Methanol ; 30 min, rt

1.2 Reagents: Hydrogen Solvents: Methanol ; 24 h, 2 atm, rt

1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][(1R,3aS,7aS)-1-[bis(1,1… Solvents: Methanol ; 12 h, 50 psi, rt

1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(2S)-N,N-bis[2-(diphenylphosphino-… Solvents: Dimethyl sulfoxide , Water ; 15 h, 5 bar, rt

1.2 Reagents: Hydrogen Solvents: Methanol ; 24 h, 2 atm, rt

1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][(1R,3aS,7aS)-1-[bis(1,1… Solvents: Methanol ; 12 h, 50 psi, rt

1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(2S)-N,N-bis[2-(diphenylphosphino-… Solvents: Dimethyl sulfoxide , Water ; 15 h, 5 bar, rt

Referenz

- 3,3'-Substituted BINAP derivatives containing C-bound substituents: applications in asymmetric hydrogenation reactionsDesign and synthesis of a novel three-hindered quadrant bisphosphine ligand and its application in asymmetric hydrogenationSecond-generation artificial hydrogenases based on the biotin-avidin technology: Improving selectivity and organic solvent tolerance by introduction of an (R)-proline spacer, Tetrahedron: Asymmetry, 2012, 23(10), 754-763

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Piperidine Solvents: Acetonitrile ; 30 min, 5 - 10 °C; 1 - 2 h, 20 - 25 °C

Referenz

- Preparation and purification method of amino acid and derivative, China, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

1.2 Reagents: Lithium hydroxide Solvents: Methanol ; 2 h, rt

1.2 Reagents: Lithium hydroxide Solvents: Methanol ; 2 h, rt

Referenz

- Benzimidazole and imidazole inhibitors of histone deacetylases: synthesis and biological activity, Bioorganic & Medicinal Chemistry Letters, 2010, 20(10), 3138-3141

Synthetic Routes 7

Synthetic Routes 8

Reaktionsbedingungen

Referenz

- Reverse micelles, an alternative to aqueous medium for microbial reactions: yeast mediated resolution of α-amino acids in reverse micelles, Journal of Organic Chemistry, 1989, 54(13), 3218-21

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Reaktionsbedingungen

1.1 Catalysts: Triacylglycerol lipase

Referenz

- Kinetic resolutions of aliphatic alcohols with a fungal lipase from Mucor miehei, Journal of Organic Chemistry, 1987, 52(15), 3477-9

Synthetic Routes 12

Reaktionsbedingungen

1.1 Solvents: Acetic acid

1.2 Reagents: Water

1.1 Solvents: Water

1.1 Solvents: Water

1.2 Reagents: Water

1.1 Solvents: Water

1.1 Solvents: Water

Referenz

- Method for preparing n-acetylamino acid from amino acid, acetic anhydride, and acetic acidAcetylation under ultrasonic conditions: convenient preparation of N-acetyl amino acidsAcetylation under ultrasonic conditions: convenient preparation of N-acetyl amino acids, China, 1992, 22(2), 257-64

Synthetic Routes 13

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Water ; 12 h, rt

Referenz

- Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers, Polymer Chemistry, 2022, 13(41), 5905-5911

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Hydrogen , 2-Acetamidoacrylic acid Catalysts: Rhodium trichloride , Benzenesulfonic acid, 3,3′,3′′,3′′′-[[(1S,3S)-1,3-dimethyl-1,3-propanediyl]dipho… Solvents: Water

Referenz

- Chiral sulfonated phosphines. Part III. Rhodium(I)-tetrasulfonated diphosphine complex: homogeneous or heterogeneous catalyst?, Journal of Molecular Catalysis, 1989, 52(2),

Synthetic Routes 16

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt

1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt

1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt

Referenz

- Preparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapyPreparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapy, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate ; 1 h, 0 °C; 2 - 4 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2 - 3, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2 - 3, cooled

Referenz

- Reaction of Amino Acids, Di- and Tripeptides with the Environmental Oxidant NO3.: A Laser Flash Photolysis and Computational Study, Chemistry - An Asian Journal, 2016, 11(22), 3188-3195

Synthetic Routes 19

Reaktionsbedingungen

Referenz

- Enantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acids, Tetrahedron, 1987, 43(4), 771-8

Synthetic Routes 20

Reaktionsbedingungen

Referenz

- Enantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acids, Tetrahedron, 1987, 43(4), 771-8

(2S)-2-acetamidopropanoic acid Raw materials

- N-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-alanine

- N-Acetyl-DL-alanine

- Acetamide

- D-Alanine

- methyl 2-acetamidoprop-2-enoate

- Acetyl-L-alanine methyl ester

- Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')-

- 2-Acetamidoacrylic acid

- Alanine, N-acetyl-, phenylmethyl ester

- L-Alanine, phenylmethyl ester

- 4-(Acetyloxy)-N,N,N-trimethylbenzenaminium

- (S)-Methyl 2-aminopropanoate

- Methyl 2-acetamidopropanoate

- L-Alanine

- Ac-D-Ala-OH

- 2-Acetylaminopropionic acid ethyl ester

(2S)-2-acetamidopropanoic acid Preparation Products

(2S)-2-acetamidopropanoic acid Verwandte Literatur

-

1. Index pages

-

Bijayalaxmi Jena,S. Sundar Manoharan Chem. Commun. 2009 4426

-

Manoj Kumar Pandey,Yusuke Nishiyama Phys. Chem. Chem. Phys. 2018 20 25849

-

Karen Ochoa Lara,Carolina Godoy-Alcántar,Alexey V. Eliseev,Anatoly K. Yatsimirsky Org. Biomol. Chem. 2004 2 1712

-

D. E. Remy,R. E. Whitfield,H. L. Needles Chem. Commun. (London) 1967 681

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:97-69-8)(2S)-2-acetamidopropanoic acid

Reinheit:99%

Menge:500g

Preis ($):188.0